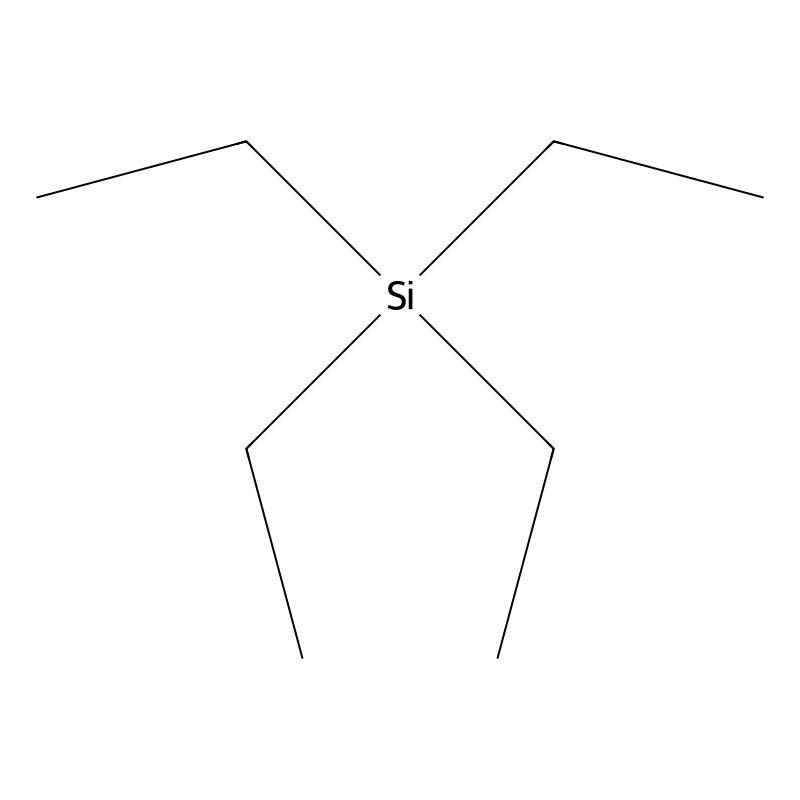Tetraethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Organic Synthesis:
- Versatile Reagent: Owing to its silicon-carbon bond, TES serves as a valuable reagent in numerous organic synthesis reactions. It acts as a silyl source, readily introducing the silyl group (SiH3) into various organic molecules. [Source: Santa Cruz Biotechnology - ]
- Hydrosilylation: TES is a popular precursor in hydrosilylation reactions, forming carbon-silicon bonds with unsaturated organic compounds like alkenes and alkynes. [Source: American Elements - ]
Polymer Synthesis:
- Catalyst Precursor: TES plays a crucial role in the synthesis of various polymers. It can be used to generate Lewis acid catalysts, essential for initiating and controlling polymerization reactions. [Source: ScienceDirect - A.M. Stephan et al., "Recent advances in the living/controlled/reversible polymerization of isocyanates", Progress in Polymer Science (2017), ]
- Silylation Agent: TES acts as a silylating agent, modifying the properties of polymers by introducing silicon-containing groups. This can enhance thermal stability, hydrophobicity, and other desired characteristics. [Source: John Wiley and Sons - M.B. Smith and J. March, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure", 7th Edition (2013)]
Catalysis:
- Organic Transformations: Beyond polymer synthesis, TES exhibits catalytic activity in various organic transformations. It can promote reactions like the formation of amines, alcohols, and esters. [Source: Santa Cruz Biotechnology - ]
- Lewis Acidic Character: The silicon atom in TES possesses Lewis acidic properties, allowing it to interact with electron-rich molecules and facilitate specific reactions. [Source: Royal Society of Chemistry - ]
Other Research Applications:
- Chemical Vapor Deposition (CVD): TES can be employed as a precursor for depositing thin silicon-containing films via CVD, a technique used in the fabrication of electronic devices and other micro- and nanotechnologies. [Source: American Elements - ]
- Standards and Reference Materials: Due to its well-defined structure and purity, TES serves as a standard or reference material in various analytical and spectroscopic techniques used in research. [Source: Sigma-Aldrich - ]
Tetraethylsilane is an organosilicon compound with the chemical formula . It is a colorless liquid that is recognized for its volatility and low water solubility, with a boiling point of approximately 153-154 °C and a density of 0.761 g/mL at 25 °C . Tetraethylsilane features four ethyl groups bonded to a silicon atom, making it one of the simplest trialkylsilanes. Its molecular structure allows it to participate in various
Tetraethylsilane is a flammable liquid with a low flash point (around -20 °C). It can irritate the skin and eyes upon contact and may be harmful if inhaled. Proper safety precautions like wearing gloves, safety glasses, and working in a well-ventilated fume hood are essential when handling this compound [].
Note:
- The section on Mechanism of Action is not applicable to Tetraethylsilane as it primarily functions as a building block in chemical synthesis and does not exhibit significant biological activity.
- Case studies are not typically associated with fundamental materials like Tetraethylsilane.
- Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds. Common oxidizing agents include oxygen and hydrogen peroxide.
- Reduction: Tetraethylsilane acts as a reducing agent, particularly in the reduction of aldehydes and ketones.
- Substitution: The ethyl groups can be replaced by other functional groups through substitution reactions, often using halogenated compounds or strong acids.
- Thermal Decomposition: At elevated temperatures, tetraethylsilane decomposes primarily through Si-C bond fission, producing triethylsilyl radicals and ethyl radicals. This process can lead to various secondary products depending on the reaction conditions .
Tetraethylsilane can be synthesized through several methods:
- Hydrosilylation Reactions: This method involves the reaction of silicon hydrides with alkenes or alkynes under appropriate conditions.
- Reduction of Silicon Compounds: Tetraethylsilane can be produced by reducing chlorosilanes or other silicon-containing compounds using reducing agents like lithium aluminum hydride
Tetraethylsilane has various applications across multiple fields:
- Chemical Synthesis: It serves as a precursor for synthesizing other organosilicon compounds and is utilized in organic synthesis as a reducing agent.
- Material Science: Tetraethylsilane is used in the production of silicon-based materials, including polymers and ceramics, which are essential for electronics and advanced composites.
- Catalysis: It plays a role in catalytic processes where silicon-based compounds are required for specific reactions
Studies on tetraethylsilane primarily focus on its thermal decomposition and reaction mechanisms rather than direct biological interactions. Research indicates that tetraethylsilane's cations dissociate under low-pressure conditions, cleaving ethyl groups from the silicon atom. This dissociation process is temperature-dependent and contributes to its reactivity in various chemical environments .
Tetraethylsilane shares similarities with several other organosilicon compounds, notably triethylsilane and trimethylsilane. Below is a comparison highlighting its uniqueness:
Compound Formula Key Features Unique Aspects Tetraethylsilane Four ethyl groups; high volatility More ethyl groups provide increased steric bulk Triethylsilane Three ethyl groups; widely used as a reducing agent Simpler structure; more reactive Si-H bond Trimethylsilane Three methyl groups; lower boiling point Smaller size leads to different reactivity patterns Tetraethylsilane's unique structure with four ethyl groups allows it to exhibit distinct physical properties and reactivity compared to its counterparts. Its applications in material science and chemical synthesis further emphasize its importance within the realm of organosilicon chemistry.
Boiling Point
154.7 °CGHS Hazard Statements
Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Vapor Pressure
5.00 mmHgPictograms
Flammable;Irritant
Other CAS
631-36-7Wikipedia
TetraethylsilaneGeneral Manufacturing Information
Silane, tetraethyl-: ACTIVEDates
Last modified: 08-15-2023








